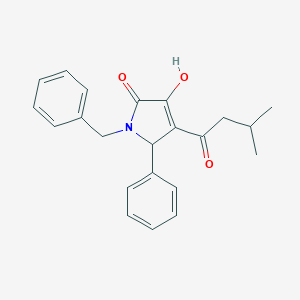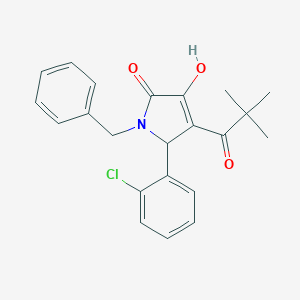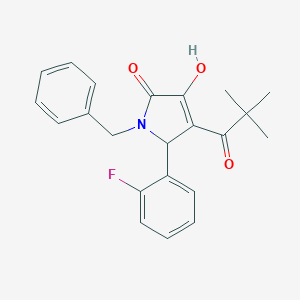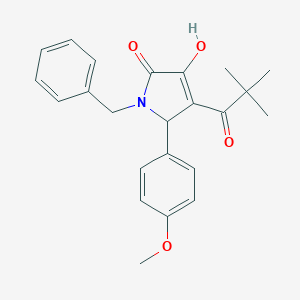![molecular formula C26H30N2O6 B282461 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMHP and is a member of the pyrrolidine family of compounds. DMHP is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells.
Mécanisme D'action
DMHP works by inhibiting the enzyme PDE5, which is responsible for the breakdown of cGMP in cells. By inhibiting PDE5, DMHP increases the levels of cGMP, which leads to vasodilation and increased blood flow. This mechanism of action is responsible for DMHP's potential therapeutic applications in the treatment of erectile dysfunction and pulmonary hypertension.
Biochemical and physiological effects:
DMHP has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, DMHP has been shown to increase blood flow and reduce blood pressure, which is consistent with its mechanism of action. DMHP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages for use in lab experiments, including its ease of synthesis and its potency as a PDE5 inhibitor. However, DMHP's limited solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMHP, including its potential as a therapeutic agent for various diseases, its use as a herbicide and insecticide, and its potential as a precursor for the synthesis of various organic compounds. Further studies are needed to determine the safety and efficacy of DMHP in humans and to explore its potential applications in various fields.
Méthodes De Synthèse
DMHP can be synthesized using various methods, including the Hantzsch reaction, Mannich reaction, and the Biginelli reaction. The most commonly used method for synthesizing DMHP is the Biginelli reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde, acetoacetate, and 4-methylbenzoyl chloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing ethanol, and the final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, DMHP has been shown to have potential as a therapeutic agent for the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases. DMHP has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. In the agricultural industry, DMHP has been shown to have potential as a herbicide and insecticide, with the ability to selectively target specific pests and weeds. In material science, DMHP has been studied for its potential as a precursor for the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C26H30N2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6/c1-17-4-6-18(7-5-17)24(29)22-23(19-8-9-20(32-2)21(16-19)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27/h4-9,16,23,29H,10-15H2,1-3H3/b24-22+ |
Clé InChI |
JEZPRTNRXGRIOT-ZNTNEXAZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)
![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282392.png)
![Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282393.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282396.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282398.png)
![methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282401.png)